2-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
2-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of aniline derivatives with triazole precursors. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include heating the reactants to temperatures ranging from 100°C to 200°C and using catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization, distillation, and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as refluxing in organic solvents
Major Products
The major products formed from these reactions include substituted triazoles, nitroso derivatives, and amine derivatives, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(4H-1,2,4-triazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are important in the development of new materials and catalysts
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, forming hydrogen bonds and other interactions that modulate their activity
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline .
Uniqueness
2-(4H-1,2,4-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLUBUYWFLUDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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